Methyl cyanoacetate
Overview
Description
Methyl cyanoacetate is an organic compound with the molecular formula C4H5NO2. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Mechanism of Action
Target of Action
Methyl cyanoacetate is primarily used as an intermediate in pharmaceutical organic synthesis and in the synthesis of some biologically active compounds used in agriculture . It is also used extensively as a reactant in the formation of a variety of heterocyclic compounds .
Mode of Action
This compound undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Biochemical Pathways
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, the base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives .
Result of Action
The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of catalysts. For instance, the Knövenagel condensation it undergoes is catalyzed by calcite or fluorite . Furthermore, the direct treatment of different amines with this compound without solvent at room temperature affords the target N-substituted cyanoacetamide compounds .
Biochemical Analysis
Biochemical Properties
Methyl cyanoacetate participates in biochemical reactions, particularly in the synthesis of various 1,2,5-tricarbonyl compounds . It undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, yielding corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in the Knövenagel condensation reaction . This reaction is a key step in the synthesis of various biologically active compounds.
Metabolic Pathways
It is known to be involved in the synthesis of various 1,2,5-tricarbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cyanoacetate can be synthesized through several methods. One common method involves the reaction of methyl chloroacetate with sodium cyanide. The reaction proceeds as follows: [ \text{CH}_3\text{OCOCH}_2\text{Cl} + \text{NaCN} \rightarrow \text{CH}_3\text{OCOCH}_2\text{CN} + \text{NaCl} ] The crude product is then purified through distillation to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the cyanation of methyl chloroacetate. The process involves the use of sodium cyanide as the cyanating agent, followed by purification steps such as distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl cyanoacetate undergoes various types of chemical reactions, including:
Condensation Reactions: It participates in Knövenagel condensation with aromatic aldehydes to form arylidenemalononitriles and (E)-α-cyanocinnamic esters.
Reduction Reactions: The nitrile group in this compound can be reduced to form amines using reducing agents such as RANEY® Nickel catalyst and molecular hydrogen.
Substitution Reactions: It can react with amines to form N-substituted cyanoacetamides.
Common Reagents and Conditions:
Condensation Reactions: Catalysts such as calcite or fluorite are used.
Reduction Reactions: RANEY® Nickel catalyst and molecular hydrogen are common reagents.
Substitution Reactions: Various substituted aryl or heteryl amines are used.
Major Products Formed:
Arylidenemalononitriles and (E)-α-cyanocinnamic esters: from condensation reactions.
Amines: from reduction reactions.
N-substituted cyanoacetamides: from substitution reactions.
Scientific Research Applications
Methyl cyanoacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Ethyl cyanoacetate
- Cyanoacetic acid
- Cyanoacetamide
Comparison: Methyl cyanoacetate is unique due to its specific reactivity and applications. Compared to ethyl cyanoacetate, it has a slightly different reactivity profile due to the presence of the methyl group instead of the ethyl group. Cyanoacetic acid and cyanoacetamide also share similar reactivity but differ in their functional groups, leading to different applications and reaction pathways .
This compound stands out for its versatility in organic synthesis and its wide range of applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
methyl 2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGDWNBGPBMQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033649 | |
Record name | Methyl cyanoacetate | |
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Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Acetic acid, 2-cyano-, methyl ester | |
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Record name | Methyl cyanoacetate | |
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Vapor Pressure |
0.13 [mmHg] | |
Record name | Methyl cyanoacetate | |
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CAS No. |
105-34-0 | |
Record name | Methyl cyanoacetate | |
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Record name | Methyl cyanoacetate | |
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Record name | METHYL CYANOACETATE | |
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Record name | METHYL CYANOACETATE | |
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Record name | Acetic acid, 2-cyano-, methyl ester | |
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Record name | Methyl cyanoacetate | |
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Record name | METHYL CYANOACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl cyanoacetate?
A1: this compound has the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have extensively used infrared (IR) [, , , ], Raman [, ], and nuclear magnetic resonance (NMR) [, ] spectroscopy to characterize this compound. These techniques provide information about the vibrational frequencies, functional groups, and structural features of the molecule.
Q3: Does this compound exhibit conformational isomerism?
A3: Yes, this compound exhibits conformational isomerism due to rotation around the C-C bond adjacent to the cyano group. The most stable conformers are the syn conformer (C–C–CO dihedral angle equal to 0°) and the gauche conformer (C–C–CO dihedral angle equal to ± 139.9°) [].
Q4: How have computational methods contributed to understanding this compound?
A4: Computational techniques like Density Functional Theory (DFT) and ab initio calculations have been instrumental in studying the spectral [, ] and structural [] changes accompanying the formation of the this compound carbanion. They've also been crucial in investigating the conformational preferences [, ] and predicting rotational transitions [] of this compound, supporting experimental observations.
Q5: What is the significance of this compound in organic synthesis?
A5: this compound is a versatile reagent in organic synthesis due to its active methylene group. This group makes it susceptible to various reactions, including alkylation [], Knoevenagel condensation [, , ], and Michael addition [, , ], facilitating the synthesis of diverse molecules like heterocycles, amino acids, and polymers.
Q6: Can you provide specific examples of reactions involving this compound?
A6: * Knoevenagel Condensation: this compound readily undergoes Knoevenagel condensation with aldehydes to yield α,β-unsaturated esters. For example, researchers successfully synthesized (E)-2-cyano-3-aryl selective Knoevenagel adducts using this compound and various aldehydes under microwave irradiation [].
Q7: How does the presence of this compound influence the copolymerization of methyl methacrylate and styrene?
A7: this compound acts as an initiator in the methyl methacrylate-styrene copolymerization, influencing the reactivity ratios and enhancing the alternating tendency of monomers in the copolymer [, ]. The "bootstrap model" was used to analyze the solvent effect of this compound on the copolymerization process [].
Q8: What unique reactivity does this compound exhibit in the presence of palladium catalysts and butadiene?
A8: In the presence of a palladium catalyst, this compound participates in the telomerization and co-cyclization reactions of butadiene. This involves the amphiphilic addition of the C8-chain from the bis-π-allylpalladium intermediate to different electrophilic centers in this compound, yielding diverse products like telomers and cyclohexane derivatives [].
Q9: What are some industrial applications of this compound?
A9: this compound is a key starting material in synthesizing various compounds with applications in pharmaceuticals, agrochemicals, and dyes [, , ]. For example, it's used in the synthesis of the herbicide halosulfuron-methyl [, ] and the pharmaceutical drug Pregabalin [].
Q10: Have there been any notable technological advancements in the production or purification of this compound?
A10: Continuous distillation processes have been investigated to enhance the separation and purification of this compound []. These processes offer improved efficiency and product yield compared to traditional batch distillation methods, marking progress in optimizing industrial-scale production.
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